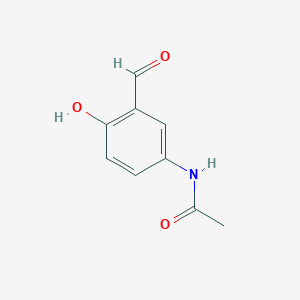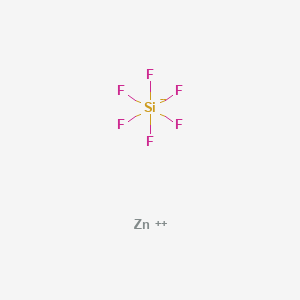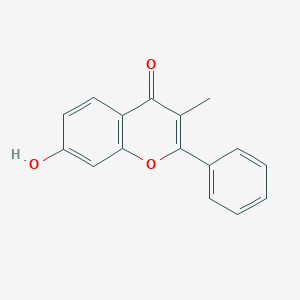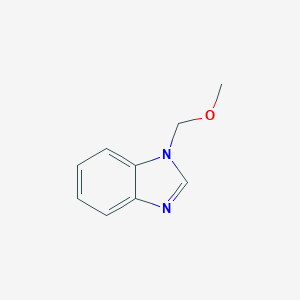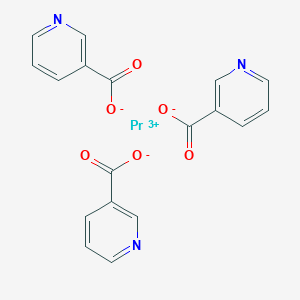
Trinicotinic acid praseodymium(III) salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trinicotinic acid praseodymium(III) salt, also known as Pr(TNA)3, is a rare earth metal complex that has gained attention in recent years due to its potential applications in various fields. This compound is synthesized by reacting praseodymium nitrate with trinicotinic acid in the presence of a base.
科学研究应用
Trinicotinic acid praseodymium(III) salt has been studied for its potential applications in various scientific fields. In the field of catalysis, Trinicotinic acid praseodymium(III) salt(TNA)3 has been shown to exhibit high catalytic activity for various reactions, such as the oxidation of alcohols and the synthesis of esters. In the field of luminescence, Trinicotinic acid praseodymium(III) salt(TNA)3 has been shown to exhibit strong red emission, making it a promising candidate for use in lighting and display technologies. Additionally, Trinicotinic acid praseodymium(III) salt(TNA)3 has been studied for its potential use in magnetic refrigeration and as a contrast agent in magnetic resonance imaging (MRI).
作用机制
The mechanism of action of Trinicotinic acid praseodymium(III) salt is not fully understood. However, it is believed that the praseodymium ion in the complex plays a key role in its catalytic and luminescent properties. The trinicotinic acid ligand is thought to stabilize the praseodymium ion and enhance its reactivity.
生化和生理效应
There is limited research on the biochemical and physiological effects of Trinicotinic acid praseodymium(III) salt. However, some studies have suggested that the compound may have antioxidant properties and could potentially be used as a therapeutic agent for diseases related to oxidative stress.
实验室实验的优点和局限性
One advantage of using Trinicotinic acid praseodymium(III) salt in lab experiments is its high catalytic activity, which can lead to faster reaction rates and higher yields. Additionally, the compound exhibits strong luminescence, making it useful for imaging applications. However, one limitation of using Trinicotinic acid praseodymium(III) salt(TNA)3 is its high cost and limited availability, which can make it difficult to obtain for some researchers.
未来方向
There are several future directions for research on Trinicotinic acid praseodymium(III) salt. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in catalysis, luminescence, and biomedical research. Finally, research on the toxicity and safety of Trinicotinic acid praseodymium(III) salt is needed to determine its suitability for use in various applications.
合成方法
The synthesis of Trinicotinic acid praseodymium(III) salt involves the reaction of praseodymium nitrate with trinicotinic acid in the presence of a base. The reaction is carried out in a solvent such as water or ethanol, and the resulting product is then purified by recrystallization. This method has been reported to yield high purity and high-quality crystals of Trinicotinic acid praseodymium(III) salt(TNA)3.
属性
CAS 编号 |
16468-77-2 |
|---|---|
产品名称 |
Trinicotinic acid praseodymium(III) salt |
分子式 |
C18H12N3O6Pr-3 |
分子量 |
507.2 g/mol |
IUPAC 名称 |
praseodymium(3+);pyridine-3-carboxylate |
InChI |
InChI=1S/3C6H5NO2.Pr/c3*8-6(9)5-2-1-3-7-4-5;/h3*1-4H,(H,8,9);/q;;;+3/p-3 |
InChI 键 |
YIAJWJSRLIBJNI-UHFFFAOYSA-K |
SMILES |
C1=CC(=CN=C1)C(=O)[O-].C1=CC(=CN=C1)C(=O)[O-].C1=CC(=CN=C1)C(=O)[O-].[Pr+3] |
规范 SMILES |
C1=CC(=CN=C1)C(=O)[O-].C1=CC(=CN=C1)C(=O)[O-].C1=CC(=CN=C1)C(=O)[O-].[Pr] |
同义词 |
Trinicotinic acid praseodymium(III) salt |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



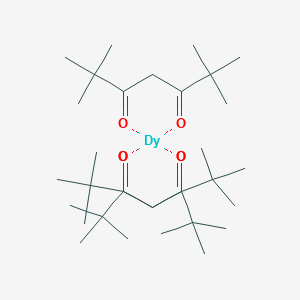
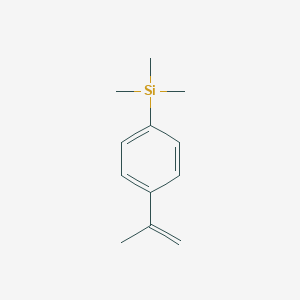
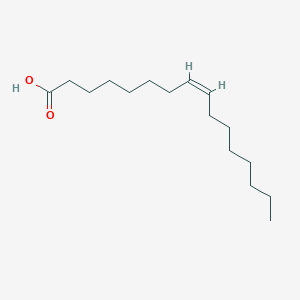
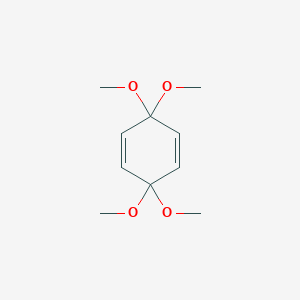
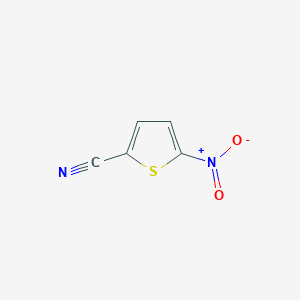
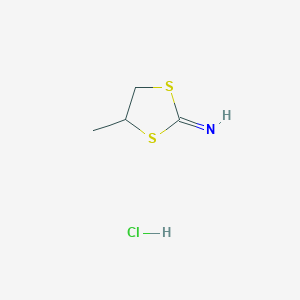
![9,9'-Spirobi[9H-fluorene]](/img/structure/B92911.png)
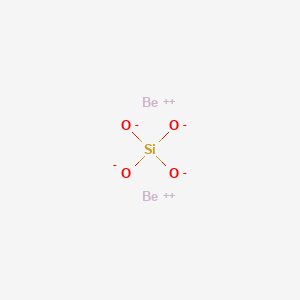
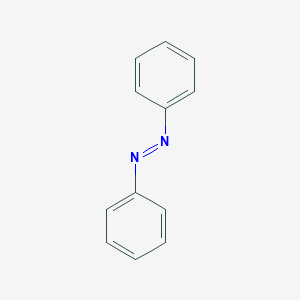
![Pyrido[2,3-d]pyridazine-8(7H)-thione](/img/structure/B92917.png)
